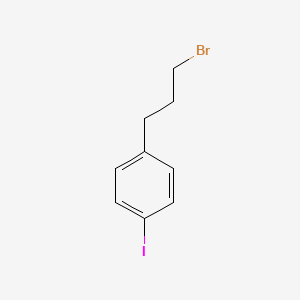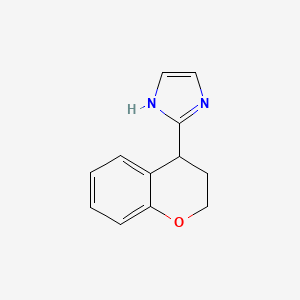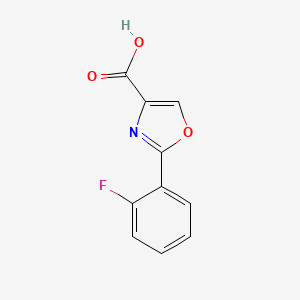![molecular formula C11H13BO2S B6615184 [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid CAS No. 1340599-84-9](/img/structure/B6615184.png)
[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid” is a boronic acid derivative. Boronic acids are known to be highly valuable building blocks in organic synthesis . Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
The synthesis of compounds related to “this compound” involves catalytic processes and the use of boronic acids as intermediates or reagents. For example, the synthesis of related compounds was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone.Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a trivalent boron atom connected to two hydroxyl groups and an organic substituent . In the case of related compounds, the structure was elucidated using single-crystal X-ray diffraction .Chemical Reactions Analysis
Boronic acids are versatile reagents in organic synthesis, often used in Suzuki coupling reactions . The papers provided indicate that phenylboronic acid can mediate free-radical reactions . Additionally, the ortho-substituent on phenylboronic acids can influence the reactivity and selectivity of the compound in catalytic reactions .Orientations Futures
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The targets in these reactions are typically organic groups that participate in electronically divergent processes with the metal catalyst .
Mode of Action
In Suzuki–Miyaura coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid are likely related to its role in Suzuki–Miyaura coupling reactions . These reactions can lead to the formation of a broad range of functional groups , including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that boronic acids are generally considered to be relatively stable, readily prepared, and environmentally benign .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via Suzuki–Miyaura coupling reactions . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . In particular, pinacol boronic esters, which are usually bench stable, easy to purify, and often even commercially available, have played a prominent role .
Propriétés
IUPAC Name |
(5-propan-2-yl-1-benzothiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO2S/c1-7(2)8-3-4-10-9(5-8)6-11(15-10)12(13)14/h3-7,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIBNLRWBLXQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)













